L-Tyrosine disodium salt

Descripción

Propiedades

IUPAC Name |

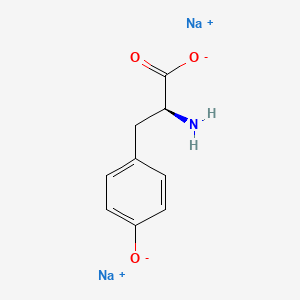

disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIYFCYUCMQNGK-JZGIKJSDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NNa2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890037 | |

| Record name | L-Tyrosine, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69847-45-6, 122666-87-9 | |

| Record name | Tyrosine disodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069847456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine Disodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196LT62R6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Tyrosine Disodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of key neurotransmitters and hormones, playing a pivotal role in various physiological processes. Its salt form, L-Tyrosine disodium salt, offers significant advantages in research and biopharmaceutical applications due to its enhanced solubility. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its role in significant signaling pathways, and detailed experimental protocols for its application in cell culture.

Physicochemical Properties

This compound is the sodium salt of L-Tyrosine, an amino acid that serves as a fundamental building block for proteins.[1] The disodium salt form is particularly favored in laboratory and manufacturing settings for its superior solubility in aqueous solutions compared to its parent amino acid.[2][3][4][5][6]

| Property | L-Tyrosine | This compound (Anhydrous) | This compound Dihydrate |

| CAS Number | 60-18-4 | 69847-45-6 | 122666-87-9 |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉NNa₂O₃ | C₉H₉NNa₂O₃ • 2H₂O |

| Molecular Weight | 181.19 g/mol [3] | 225.15 g/mol | 261.19 g/mol [7] |

| Solubility in Water | < 0.5 g/L (at neutral pH)[3][4] | 100 mg/mL[8][9] | 100 g/L[4] |

| Appearance | White crystalline powder | White to off-white crystalline powder[2] | White to off-white crystalline powder |

Core Signaling Pathway: Catecholamine Biosynthesis

L-Tyrosine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[[“]][11] This pathway is fundamental to the regulation of numerous physiological and cognitive functions. The conversion of L-Tyrosine to these vital compounds is a multi-step enzymatic process.[1][[“]] The rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[1][[“]][11]

Caption: The enzymatic conversion of L-Tyrosine to catecholamines.

Experimental Protocols

The high water solubility of this compound makes it an ideal source of L-Tyrosine for cell culture media, particularly in biopharmaceutical production where maintaining nutrient availability is critical.[2][5][6][12]

Preparation of a Concentrated Stock Solution of this compound

This protocol outlines the preparation of a sterile, concentrated stock solution of this compound for supplementation in cell culture media.

Materials:

-

This compound (anhydrous or dihydrate)

-

Cell culture grade water (e.g., Milli-Q or WFI)

-

Sterile container

-

Sterile 0.22 µm filter

Procedure:

-

Determine the desired concentration: Based on the specific cell culture requirements, calculate the mass of this compound needed to achieve the target stock solution concentration (e.g., 100 mg/mL).

-

Dissolution: In a sterile container, add the calculated mass of this compound to approximately 80% of the final volume of cell culture grade water.

-

Mixing: Agitate the solution gently until the this compound is completely dissolved. The enhanced solubility of the disodium salt should allow for dissolution at neutral pH.

-

Volume Adjustment: Add cell culture grade water to reach the final desired volume.

-

Sterile Filtration: Pass the solution through a sterile 0.22 µm filter to ensure sterility.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For aqueous solutions, it is often recommended not to store them for more than one day at refrigerated temperatures.[13]

Monitoring L-Tyrosine Concentration in Cell Culture Supernatant

Regular monitoring of L-Tyrosine levels in the culture medium is crucial to prevent nutrient depletion, which can negatively impact cell growth and protein production.[4]

Procedure:

-

Sample Collection: Aseptically collect a sample of the cell culture supernatant at predetermined time points.

-

Sample Preparation: Centrifuge the collected sample to pellet the cells and any debris. Carefully transfer the supernatant to a clean tube for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for quantifying amino acid concentrations in cell culture media.[4]

-

Utilize an HPLC system equipped with a method specifically developed for amino acid analysis. This often involves pre-column derivatization followed by UV or fluorescence detection.

-

Prepare a standard curve using known concentrations of L-Tyrosine to enable accurate quantification of the tyrosine concentration in the samples.

-

-

Data Analysis: Calculate the L-Tyrosine concentration in each supernatant sample by comparing the results to the standard curve. This data can be used to determine the rate of tyrosine consumption by the cells and to optimize the feeding strategy.

References

- 1. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Supplier 122666-87-9 [cds-bsx.com]

- 3. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. cphi-online.com [cphi-online.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. agscientific.com [agscientific.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. consensus.app [consensus.app]

- 11. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

L-Tyrosine Disodium Salt in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, a non-essential amino acid, is a critical component in a multitude of biological processes. It serves as a fundamental building block for protein synthesis, a precursor to vital neurotransmitters and hormones, and a key player in cellular signaling. However, its practical application in research, particularly in aqueous-based systems like cell culture media, is hampered by its inherently low solubility at physiological pH. L-Tyrosine disodium salt, a highly water-soluble derivative, effectively overcomes this limitation, establishing it as an indispensable tool in various research and development domains. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Research Applications

The primary utility of this compound in research stems from its enhanced solubility, making it a superior alternative to free L-Tyrosine in numerous applications.

Cell and Tissue Culture

This compound is extensively used as a supplement in cell culture media, especially in high-density cultures for biopharmaceutical production. Its high solubility allows for the preparation of concentrated, pH-neutral feed solutions, which is crucial for modern fed-batch processes.

-

Biopharmaceutical Production: In the manufacturing of monoclonal antibodies (mAbs) and other recombinant proteins using cell lines like Chinese Hamster Ovary (CHO), maintaining an adequate supply of tyrosine is essential. Insufficient tyrosine levels can lead to reduced specific productivity and the incorporation of incorrect amino acids (tyrosine sequence variants), compromising the final product's quality.[1][2] this compound ensures a consistent and high concentration of available tyrosine, supporting robust cell growth and maximizing protein yield.[3]

-

Fed-Batch Cultures: Traditional fed-batch strategies often require a separate alkaline feed for tyrosine and cysteine due to their poor solubility at neutral pH.[4] This complicates the feeding process and can cause pH spikes in the bioreactor.[5] The use of this compound, or other soluble derivatives like phospho-L-tyrosine disodium salt, allows for the formulation of single, highly concentrated, neutral pH feeds, simplifying the manufacturing process.[4][6]

Pharmaceutical Synthesis

L-Tyrosine is a valuable chiral starting material for the synthesis of various pharmaceutical compounds. The disodium salt can be used as a more readily soluble precursor in the initial aqueous-based steps of a synthetic pathway. A notable example is its use in the synthesis of selectively protected L-DOPA (Levodopa) derivatives, which are crucial for developing treatments for Parkinson's disease.[7]

Biochemical and Enzymatic Assays

The consistent and high solubility of this compound makes it an ideal reagent for preparing substrates or components in various biochemical assays. For instance, in assays for the enzyme Tyrosinase, which catalyzes the oxidation of tyrosine, the disodium salt can be used to prepare the L-Tyrosine substrate solution. This ensures accurate and reproducible substrate concentrations.

Nutritional Formulations

In the development of parenteral and enteral nutrition solutions, providing essential and conditionally essential amino acids is critical. The poor solubility of L-Tyrosine presents a challenge in formulating these solutions.[8] this compound, along with dipeptides containing tyrosine like L-alanyl-L-tyrosine, offers a more soluble option to ensure adequate tyrosine delivery for patients who cannot consume food orally.[9][10][11]

Data Presentation

The following tables summarize key quantitative data regarding L-Tyrosine and its disodium salt.

| Property | L-Tyrosine | This compound Dihydrate | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉NNa₂O₃ · 2H₂O | ,[12] |

| Molecular Weight | 181.19 g/mol | 261.18 g/mol | ,[13] |

| Solubility in Water | ~0.45 mg/mL (at neutral pH) | ~100 mg/mL | ,[14] |

| Storage Temperature | Room Temperature | 2-8°C | [13],[1] |

Table 1: Physicochemical Properties of L-Tyrosine and this compound Dihydrate.

| Cell Culture Medium | Typical L-Tyrosine Concentration | Reference(s) |

| DMEM | 0.104 g/L | |

| MEM | 0.036 g/L | |

| RPMI-1640 | 0.029 g/L |

Table 2: L-Tyrosine Concentrations in Common Basal Cell Culture Media.

Experimental Protocols

Protocol 1: Preparation of a Concentrated L-Cysteine and L-Tyrosine Alkaline Stock Solution for Fed-Batch Cell Culture

This protocol is adapted from a method used for preparing a combined feed supplement for CHO cell cultures.[3] The use of this compound is central to achieving the high concentration.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

This compound dihydrate

-

Cell culture grade water (e.g., Milli-Q)

-

5 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Sterile container

-

Sterile 0.22 µm filter

Procedure:

-

Measure approximately 80% of the final required volume of cell culture grade water into a sterile container.

-

Adjust the pH of the water to ≥ 13.0 using 5 M NaOH. This highly alkaline condition is crucial for dissolving high concentrations of both amino acids.

-

Slowly add L-Cysteine hydrochloride monohydrate and this compound dihydrate to the desired final concentrations (e.g., 7.9 g/L for L-Cysteine HCl and 22.45 g/L for this compound).[3]

-

Mix continuously until all components are completely dissolved.

-

Carefully adjust the pH to the target for the stock solution, for example, 11.3 ± 0.1, using 5 M NaOH or 1 M HCl.[3]

-

Add cell culture grade water to reach the final volume.

-

Sterile filter the solution using a 0.22 µm filter into a sterile storage container.

-

Store the solution at the recommended temperature (typically 2-8°C).

Caution: This stock solution is highly alkaline. Its addition to the bioreactor must be carefully controlled to avoid rapid pH shifts that can negatively impact cell health.

Protocol 2: Enzymatic Assay of Tyrosinase

This protocol describes a general method for assaying Tyrosinase activity, where L-Tyrosine is the substrate. This compound can be used to prepare the substrate solution due to its high solubility.

Materials:

-

This compound dihydrate

-

Potassium Phosphate, Monobasic

-

Potassium Hydroxide (KOH)

-

Tyrosinase enzyme solution

-

Deionized water

-

Spectrophotometer capable of measuring at 280 nm

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare 50 mM Potassium Phosphate Buffer (pH 6.5): Dissolve the appropriate amount of Potassium Phosphate, Monobasic in deionized water. Adjust the pH to 6.5 at 25°C with 1 M KOH.

-

Prepare 1 mM L-Tyrosine Substrate Solution: Dissolve this compound dihydrate in the 50 mM Potassium Phosphate Buffer to a final concentration of 1 mM. The high solubility of the disodium salt facilitates this step.

-

Prepare Enzyme Solution: Immediately before use, prepare a solution of Tyrosinase (e.g., 500-1,000 units/mL) in cold 50 mM Potassium Phosphate Buffer.

-

Assay: a. Set up two quartz cuvettes: one for the test sample and one for the blank. b. To each cuvette, add 2.90 mL of the 1 mM L-Tyrosine substrate solution. c. Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer. d. To the test cuvette , add 0.10 mL of the Tyrosinase enzyme solution. e. To the blank cuvette , add 0.10 mL of the 50 mM Potassium Phosphate Buffer. f. Immediately mix by inversion and start recording the increase in absorbance at 280 nm for approximately 10 minutes. g. Calculate the rate of reaction (ΔA280nm/minute) from the initial linear portion of the curve for both the test and blank. The activity of the enzyme is proportional to the rate of increase in absorbance.

Visualizations

The following diagrams, generated using DOT language, illustrate key workflows and pathways involving L-Tyrosine.

Caption: Workflow for preparing a concentrated this compound stock solution.

Caption: Major metabolic pathways of L-Tyrosine in biological systems.

Caption: Simplification of fed-batch cell culture using this compound.

References

- 1. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. enzymedevelopment.com [enzymedevelopment.com]

- 6. Improvement and simplification of fed-batch bioprocesses with a highly soluble phosphotyrosine sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amino acid composition in parenteral nutrition: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

L-Tyrosine vs. L-Tyrosine Disodium Salt: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An in-depth analysis of the aqueous solubility of L-Tyrosine and its disodium salt, providing critical data and methodologies for scientific applications.

This technical guide offers a comprehensive comparison of the aqueous solubility of L-Tyrosine and its highly soluble counterpart, L-Tyrosine disodium salt. For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of these compounds is paramount for formulating effective cell culture media, designing drug delivery systems, and conducting various biochemical and pharmaceutical studies. This document provides a detailed overview of their physicochemical properties, quantitative solubility data, standardized experimental protocols for solubility determination, and the biochemical context of L-Tyrosine in cellular signaling.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of L-Tyrosine and its disodium salt is essential for interpreting their solubility behavior. L-Tyrosine is a non-essential amino acid with a polar side chain containing a phenol group. Its amphoteric nature, due to the presence of both an amino and a carboxyl group, results in the formation of zwitterions and influences its solubility at different pH values. The disodium salt of L-Tyrosine is a salt hydrate, which significantly enhances its aqueous solubility.

| Property | L-Tyrosine | This compound Dihydrate |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉NNa₂O₃ · 2H₂O |

| Molecular Weight | 181.19 g/mol | 261.19 g/mol [1] |

| Appearance | White crystalline powder | White to off-white crystalline powder[1] |

| pKa (Carboxyl) | ~2.2 | - |

| pKa (Amino) | ~9.1 | - |

| pKa (Phenolic) | ~10.1 | - |

| Isoelectric Point (pI) | 5.66 | - |

Aqueous Solubility

The most significant difference between L-Tyrosine and its disodium salt lies in their aqueous solubility. L-Tyrosine exhibits low solubility in neutral aqueous solutions, a characteristic that can pose challenges in various experimental and manufacturing settings. In contrast, the disodium salt is readily soluble in water.

L-Tyrosine

The solubility of L-Tyrosine is highly dependent on the pH of the solution. It is least soluble around its isoelectric point (pI ≈ 5.66) and its solubility increases significantly in acidic and alkaline conditions.

| Solvent | Temperature (°C) | pH | Solubility |

| Water | 25 | Neutral | 0.45 mg/mL |

| Water | 25 | 1.8 | 2.0 mg/mL[2] |

| Water | 25 | 9.5 | 1.4 mg/mL[2] |

| Water | 25 | 10.0 | 3.8 mg/mL[2] |

| 1 M HCl | - | <1 | 100 mg/mL (with heating)[2] |

This compound

This compound demonstrates markedly higher aqueous solubility compared to its free acid form. This enhanced solubility is attributed to the ionic nature of the salt.

| Solvent | Temperature (°C) | pH | Solubility |

| Water | Not Specified | Alkaline (1% solution: 10.5-11.5)[1] | ~100 mg/mL[3] |

| PBS | Not Specified | 7.2 | ~10 mg/mL[4] |

Experimental Protocol for Solubility Determination

A standardized protocol is crucial for obtaining reproducible solubility data. The following outlines a general procedure based on the isothermal equilibrium shake-flask method, which is widely accepted for determining the thermodynamic solubility of ionizable compounds. This method can be adapted for both L-Tyrosine and its disodium salt.

Materials and Equipment

-

L-Tyrosine or this compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, citrate, borate) covering the desired pH range

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Analytical balance

-

pH meter

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound (L-Tyrosine or this compound) to a series of vials containing a known volume of the desired aqueous solvent (e.g., purified water or a specific pH buffer). The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is generally recommended. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

pH Measurement:

-

Measure the pH of the filtrate at the same temperature as the equilibration.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of the dissolved compound by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the Beer-Lambert law.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

-

Calculate the concentration using a standard calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or other desired units.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualization of a Relevant Signaling Pathway

L-Tyrosine is a fundamental building block of proteins and a precursor to several important signaling molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroid hormones). Furthermore, the phosphorylation of tyrosine residues on proteins is a critical mechanism in signal transduction, particularly in pathways mediated by Receptor Tyrosine Kinases (RTKs). The following diagram illustrates a generalized RTK signaling pathway.

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

The following diagram illustrates the workflow for the isothermal equilibrium shake-flask solubility determination method described in this guide.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

The choice between L-Tyrosine and its disodium salt is primarily dictated by the required concentration in an aqueous solution. While L-Tyrosine's solubility can be modulated by adjusting the pH, its inherent low solubility at neutral pH presents a significant limitation in many biological and pharmaceutical applications. This compound offers a highly soluble alternative, simplifying the preparation of concentrated stock solutions and media formulations. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions and employing sound experimental practices related to these essential compounds.

References

An In-depth Technical Guide on the Biological Function of L-Tyrosine Disodium Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract: L-Tyrosine, a non-essential amino acid, is a fundamental component in numerous biological processes, including protein synthesis and the production of critical neurotransmitters and hormones. However, its utility in aqueous solutions is hampered by poor solubility at neutral pH. This technical guide details the biological functions and applications of L-Tyrosine disodium salt, a highly soluble derivative designed to overcome this limitation. The document elucidates the core roles of L-Tyrosine in cellular metabolism, signaling pathways, and its principal application in biopharmaceutical manufacturing. Furthermore, it provides structured quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: Overcoming the Solubility Challenge

L-Tyrosine is a proteinogenic amino acid essential for cell growth and the synthesis of biologically vital molecules. Despite its importance, L-Tyrosine exhibits very low solubility in water at neutral pH (approximately 0.45 mg/mL), which presents significant challenges in preparing concentrated stock solutions for applications such as cell culture media.[1] To address this, this compound was developed. Its primary function is not to alter the intrinsic biological activity of L-Tyrosine but to serve as a highly soluble and bioavailable source of the amino acid.[2][3] This salt form readily dissolves in water (approximately 100 mg/mL), enabling the preparation of concentrated, pH-neutral feeds without the risk of precipitation or the need for extreme pH adjustments that can introduce cellular stress.[4]

Physicochemical Properties

The enhanced solubility of this compound is its defining characteristic, making it a superior choice for bioproduction and research applications requiring high concentrations of L-Tyrosine.

| Property | L-Tyrosine | This compound Dihydrate | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₃NNa₂O₅ | [5] |

| Molecular Weight | 181.19 g/mol | 225.15 g/mol (anhydrous basis) | |

| Appearance | White powder | White to cream powder | [5][6] |

| Solubility in Water (neutral pH) | ~0.45 mg/mL | 100 mg/mL | [4] |

| pH (in solution) | 5.63 (Isoelectric Point) | 10.5 - 12.0 | [5] |

| Purity | N/A | ≥98% | [4][7] |

Core Biological Functions of L-Tyrosine

This compound delivers L-Tyrosine, which is integral to several key physiological and cellular processes.

Protein Synthesis and Structure

As one of the 20 standard amino acids, L-Tyrosine is a fundamental building block for proteins.[] Its phenolic side chain is both hydrophobic and polar, allowing it to mediate molecular recognition at protein surfaces, binding interfaces, or within the protein core. In biopharmaceutical manufacturing, particularly for monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, an insufficient supply of L-Tyrosine can reduce specific productivity and lead to the incorporation of incorrect amino acids (sequence variants).

Precursor to Neurotransmitters and Hormones

L-Tyrosine is the metabolic precursor for the synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—which are crucial neurotransmitters for mood regulation, cognitive function, and stress response.[][9] It is also essential for the production of thyroid hormones (thyroxine) in the thyroid gland, which regulate metabolism.

Caption: Catecholamine biosynthesis pathway starting from L-Tyrosine.

Cellular Signaling

The phenolic hydroxyl group of tyrosine residues within proteins is a primary target for phosphorylation by protein kinases.[10] This conversion to phosphotyrosine is a critical "on-off" switch in signal transduction cascades that regulate cell growth, differentiation, migration, and gene expression. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that rely on this mechanism.

Application in Biopharmaceutical Production

The primary industrial application of this compound is as a component in cell culture media for the commercial manufacturing of therapeutic proteins and monoclonal antibodies.[11]

-

Enhanced Productivity: It ensures a consistent and high concentration of dissolved L-Tyrosine, preventing it from becoming a limiting nutrient, which is crucial for maintaining high cell growth and productivity.[2][3]

-

Process Simplification: It eliminates the need for a separate, high-pH alkaline feed for L-Tyrosine, which simplifies the feeding strategy, reduces the risk of pH spikes in the bioreactor, and lowers the overall salt load on the culture.[1]

-

Quality Assurance: High-purity, GMP-grade this compound is available, ensuring it is 100% enantiomerically pure and low in endotoxins, which is critical for biopharmaceutical applications.[2][3]

Experimental Protocols and Workflows

General Workflow for Use in Fed-Batch Cell Culture

The use of this compound simplifies nutrient feeding strategies in fed-batch cultures, as illustrated in the workflow below.

Caption: Workflow for using this compound in fed-batch culture.

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a highly concentrated stock solution for addition to a basal cell culture medium or as part of a concentrated feed.

-

Materials:

-

This compound dihydrate (CAS No. 122666-87-9)

-

Cell culture grade water (e.g., Milli-Q or WFI)

-

Sterile container (e.g., glass bottle or media bag)

-

0.22 µm sterile filter unit

-

-

Procedure:

-

Measure approximately 80% of the final required volume of cell culture grade water into the sterile container.

-

Slowly add the pre-weighed this compound powder to the water while stirring. Due to its high solubility, it should dissolve readily at room temperature.

-

Continue stirring until the salt is completely dissolved.

-

Add water to reach the final desired volume and mix thoroughly.

-

Verify the pH of the final solution. It will be alkaline. If necessary for the overall media formulation, the pH can be adjusted, but this is often not required as it will be diluted into the larger, buffered volume of the bioreactor.

-

Sterile-filter the final solution using a 0.22 µm filter into a sterile storage container.

-

Store the solution as recommended by the manufacturer, typically at 2-8°C.[7]

-

Protocol 2: Quantification of L-Tyrosine in Culture Supernatant via HPLC

Monitoring L-Tyrosine concentration is crucial to optimize feeding strategies and prevent nutrient depletion.

-

Sample Preparation:

-

Aseptically collect a sample from the bioreactor at specified time points.

-

Centrifuge the sample (e.g., at 1000 x g for 5-10 minutes) to pellet the cells.

-

Carefully collect the supernatant for analysis. The supernatant can be stored at -20°C or lower if not analyzed immediately.

-

-

Analytical Method (General):

-

High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying amino acids.[12]

-

Use an HPLC system equipped with a suitable column and detector (e.g., UV or fluorescence) for amino acid analysis. Pre-column derivatization is a common technique to enhance detection.

-

Prepare a standard curve with known concentrations of L-Tyrosine to enable accurate quantification of the samples.

-

Run the prepared standards and supernatant samples through the HPLC system according to the established method.

-

-

Data Analysis:

Toxicological and Safety Data

This compound is generally considered safe for its intended laboratory and manufacturing uses, though standard precautions for handling chemical reagents should be observed. The available data on the salt form is limited, but it is expected to have a safety profile similar to L-Tyrosine itself.

| Endpoint | Result | Species | Reference(s) |

| Acute Eye Damage | Causes serious eye damage | N/A (Hazard Statement) | [13] |

| Skin Irritation | Causes skin irritation | N/A (Hazard Statement) | [11][14] |

| Respiratory Irritation | May cause respiratory irritation | N/A (Hazard Statement) | [11][14] |

| Aquatic Toxicity | EC50: >100 mg/L | Daphnia magna (Water flea) | |

| Carcinogenicity | No component is identified as a carcinogen by IARC, NTP, or OSHA | N/A | [15] |

Conclusion

This compound is a critical enabling component in modern biopharmaceutical development and production. Its primary biological function is to serve as a highly soluble and bioavailable source of L-Tyrosine, thereby circumventing the inherent formulation challenges posed by the free amino acid. This allows researchers and manufacturing professionals to maintain optimal cell culture conditions, simplify complex feeding strategies, and ultimately enhance the productivity and quality of therapeutic proteins. A thorough understanding of its properties and the underlying biological roles of L-Tyrosine is essential for its effective application in research and drug development.

References

- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound dihydrate 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 9. examine.com [examine.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Thermo Scientific Chemicals this compound dihydrate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis and Purity of L-Tyrosine Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, is a critical precursor in the biosynthesis of several key neurotransmitters and hormones, and plays a vital role in protein synthesis and cell signaling. Its utility in various research and biopharmaceutical applications, particularly in cell culture media, is often hampered by its low aqueous solubility. The disodium salt of L-Tyrosine offers a highly soluble alternative, ensuring efficient delivery of this crucial amino acid in aqueous environments. This technical guide provides a comprehensive overview of the synthesis and purification of L-Tyrosine disodium salt, complete with detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Introduction

L-Tyrosine is a fundamental building block for proteins and a precursor to vital catecholamines such as dopamine, norepinephrine, and epinephrine.[1] Its phenolic hydroxyl group is a key site for post-translational modifications like phosphorylation, which are central to cellular signaling. Despite its biological significance, the limited solubility of L-Tyrosine in neutral aqueous solutions presents a challenge for its use in various applications, including cell culture media for the production of therapeutic proteins.

The disodium salt of L-Tyrosine (CAS No: 69847-45-6) overcomes this limitation with its significantly higher water solubility (100 mg/mL).[1] This enhanced solubility makes it an ideal supplement in bioproduction and other research applications where a high concentration of L-Tyrosine is required without causing precipitation or requiring extreme pH adjustments. This guide details a robust method for the synthesis and purification of this compound, ensuring high purity and yield for demanding scientific applications.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base reaction where L-Tyrosine is treated with two equivalents of a strong sodium base. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis

Materials:

-

L-Tyrosine (high purity, ≥98%)

-

Sodium Hydroxide (NaOH), pellets or solution (e.g., 2M)

-

Ethanol (95% or absolute)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Dissolution of L-Tyrosine: In a round-bottom flask, suspend L-Tyrosine in a minimal amount of a 1:1 mixture of ethanol and deionized water. The ethanol aids in the initial wetting and suspension of the sparingly soluble L-Tyrosine.

-

Addition of Sodium Hydroxide: While stirring vigorously, slowly add two molar equivalents of sodium hydroxide solution to the L-Tyrosine suspension. The addition should be dropwise to control the exothermic reaction and ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

-

Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The suspension should gradually become a clear, homogeneous solution as the this compound is formed. Monitor the pH of the solution; it should be strongly alkaline (pH > 12).

-

Solvent Removal: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept moderate (40-50°C) to avoid degradation of the product.

-

Isolation of Crude Product: The resulting solid is the crude this compound. This product can be further purified by recrystallization.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, excess sodium hydroxide, and other potential impurities. Recrystallization is an effective method for achieving high purity.[2][3]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (absolute)

-

Deionized water

-

Beaker or Erlenmeyer flask

-

Heating plate with magnetic stirring

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water. Gentle heating and stirring will facilitate dissolution.

-

Crystallization: Slowly add absolute ethanol to the hot aqueous solution with continuous stirring. The ethanol acts as an anti-solvent, reducing the solubility of the salt and inducing crystallization. Continue adding ethanol until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of the purified crystals.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum in a desiccator to a constant weight. The final product should be a white to off-white crystalline powder.

Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a precise method to determine the purity of the final product.[4] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and UV detection is commonly employed. The purity is determined by comparing the peak area of the product to that of any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure of the this compound and identify any residual solvents or impurities. The spectra should be consistent with the expected chemical shifts for the deprotonated form of L-Tyrosine.

-

Melting Point: The melting point of the purified product can be determined and compared to the literature values for an indication of purity.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69847-45-6 (anhydrous) | [1] |

| Molecular Formula | C₉H₉NNa₂O₃ | [1] |

| Molecular Weight | 225.15 g/mol (anhydrous) | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility in Water | 100 mg/mL | [1] |

Table 2: Purity and Yield Data

| Parameter | Typical Value | Method |

| Purity | ≥98% | HPLC[1][5] |

| Theoretical Yield | Dependent on starting material quantity | Gravimetric |

| Practical Yield | 85-95% | Gravimetric |

Relevant Biological Pathways and Experimental Workflows

L-Tyrosine is a central molecule in several critical biological pathways. Understanding these pathways is essential for researchers working with L-Tyrosine and its derivatives.

Catecholamine Biosynthesis Pathway

L-Tyrosine is the starting material for the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[6][7][8] This pathway is crucial for various physiological and neurological processes.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. helixchrom.com [helixchrom.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Mechanism of Action of L-Tyrosine Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a rate-limiting precursor for critical biomolecules, including catecholamine neurotransmitters, thyroid hormones, and melanin. The L-Tyrosine disodium salt formulation is a highly water-soluble version of L-Tyrosine, facilitating its use in aqueous solutions such as cell culture media and parenteral nutrition. Once dissolved, it dissociates, and the bioavailable L-Tyrosine follows its established metabolic and signaling pathways. This guide details the cellular mechanism of action of L-Tyrosine, covering its transport into the cell, its major metabolic fates, and its role in signal transduction. Particular focus is given to the synthesis of catecholamines and the role of tyrosine phosphorylation in cellular signaling. Quantitative data and detailed experimental protocols are provided to support further research and development.

Introduction: The Role of L-Tyrosine and its Disodium Salt Formulation

L-Tyrosine is a proteinogenic amino acid synthesized in the body from phenylalanine.[1][2][3] Its significance extends beyond protein synthesis, as it is a crucial precursor for several classes of bioactive molecules.[][5] These include:

-

Catecholamines: Dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters and hormones.[1][2][]

-

Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3), which regulate metabolism.[1][2]

-

Melanin: The primary pigment responsible for skin, hair, and eye color.[2][6]

The inherent poor water solubility of L-Tyrosine (0.45 mg/mL at neutral pH) can pose challenges for its use in experimental and clinical settings. This compound is a formulation designed to overcome this limitation, exhibiting significantly higher aqueous solubility (100 mg/mL).[7] This property makes it an ideal choice for preparing concentrated stock solutions for cell culture media, ensuring cellular accessibility without causing pH shock or requiring organic solvents.[8]

Upon dissolution, this compound fully dissociates, releasing L-Tyrosine. Therefore, its mechanism of action in cells is identical to that of L-Tyrosine . This document will focus on the cellular journey and functions of L-Tyrosine.

Cellular Uptake and Transport of L-Tyrosine

The entry of L-Tyrosine into cells is a critical, carrier-mediated process. It is not freely permeable across the cell membrane and relies on specific amino acid transporter systems. The primary transporters for L-Tyrosine are the Large Neutral Amino Acid (LNAA) transporters, particularly System L .[9][10]

-

LAT1 (L-type amino acid transporter 1): This is the major transporter for tyrosine in many cell types, including fibroblasts and melanoma cells.[11][12] Studies in human fibroblasts have shown that LAT1 is responsible for approximately 90% of total tyrosine uptake.[11]

-

Other Transporters: While LAT1 is dominant, other systems like LAT2, LAT3, LAT4, and System A may contribute to a lesser extent.[11]

The transport via System L is sodium-independent and functions as an exchanger, meaning the influx of L-Tyrosine is often coupled with the efflux of another intracellular amino acid.[10] The rate of L-Tyrosine uptake is therefore highly dependent on the intracellular concentration of other LNAAs.[10]

Quantitative Data on L-Tyrosine Transport

| Parameter | Value | Cell Type | Reference |

| Km (Transport Affinity) | 71 +/- 21 µM | Rabbit Corneal Cells (SIRC) | [9] |

| Vmax (Max Transport Velocity) | 2.9 +/- 0.62 nmoles/min/mg protein | Rabbit Corneal Cells (SIRC) | [9] |

| Km (Na+-independent transport) | 0.164 +/- 0.016 mM | Human Melanoma Cells (SK-MEL 23) | [12] |

| Vmax (Na+-independent transport) | 21.6 +/- 1.1 nmol/min/mg protein | Human Melanoma Cells (SK-MEL 23) | [12] |

Core Mechanisms of Action and Metabolic Fates

Once inside the cell, L-Tyrosine is directed into several key pathways. Its fate is largely determined by the cell type and its metabolic state.

Precursor to Catecholamine Synthesis

In neuronal and adrenal cells, the primary role of L-Tyrosine is to serve as the precursor for the synthesis of catecholamines. This pathway is fundamental to neurotransmission and endocrine function.[1][][13]

The synthesis begins with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) and is the rate-limiting step in catecholamine biosynthesis.[14][15][16][17]

Key aspects of Tyrosine Hydroxylase regulation:

-

Cofactors: The activity of TH requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors.[15][17]

-

Feedback Inhibition: The pathway's end-products, particularly dopamine, inhibit TH activity.[16][18][19] Dopamine binds to TH, competing with the BH₄ cofactor.[16]

-

Phosphorylation: The activity of TH is acutely increased by phosphorylation at several serine residues (e.g., Ser40) by various protein kinases.[15][18] This phosphorylation relieves the feedback inhibition caused by catecholamines.[15][18]

Following its synthesis, L-DOPA is rapidly converted to dopamine by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC).[16][20][21] Dopamine can then be further converted to norepinephrine and epinephrine in specific neurons.[16]

Caption: The rate-limiting conversion of L-Tyrosine to L-DOPA by TH.

Incorporation into Proteins

As one of the 20 proteinogenic amino acids, a primary function of L-Tyrosine is its incorporation into polypeptide chains during protein synthesis (translation).[][5][22] The unique phenolic side chain of tyrosine allows it to play special roles in protein structure and function, often being found at protein interfaces involved in molecular recognition.

Role in Signal Transduction: Tyrosine Phosphorylation

The hydroxyl group on the phenol side chain of tyrosine residues within proteins can be phosphorylated by a class of enzymes known as protein tyrosine kinases (PTKs) . This post-translational modification is a cornerstone of cellular signal transduction.[23]

-

Mechanism: PTKs transfer a phosphate group from ATP to the tyrosine hydroxyl group, creating a phosphotyrosine residue.[23]

-

Function: This phosphorylation event acts as a molecular switch, altering the protein's conformation, enzymatic activity, or creating a binding site for other proteins, particularly those containing SH2 domains.[][23]

-

Significance: Tyrosine phosphorylation is a key step in regulating numerous cellular processes, including cell growth, differentiation, migration, and apoptosis.[5] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers.[13]

Caption: A typical Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

Protocol for Preparing this compound Stock Solution for Cell Culture

Due to its high solubility, preparing a stock solution of this compound is straightforward compared to standard L-Tyrosine.

Materials:

-

This compound (e.g., Dihydrate form)

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile conical tubes or bottles

-

0.22 µm sterile filter

Procedure:

-

Calculation: Determine the desired stock concentration. A 100x stock is common. For a medium requiring 0.2 mM L-Tyrosine, a 20 mM stock is appropriate.

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile weighing boat. For a 20 mM stock of L-Tyrosine Disodium Dihydrate (MW = 261.19 g/mol ), this would be 5.22 g/L or 0.522 g per 100 mL.

-

Dissolution: Add the powder to the appropriate volume of cell culture grade water in a sterile container. Mix by vortexing or gentle inversion until fully dissolved. The solution should be clear.[7]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a final sterile storage container.

-

Storage: Store the stock solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage to prevent degradation.

Protocol for Measuring Dopamine Synthesis from L-Tyrosine in PC12 Cells

This protocol provides a framework for quantifying the conversion of supplemented L-Tyrosine into dopamine.

Materials:

-

PC12 cell line (a common model for dopaminergic neurons)

-

Cell culture medium (e.g., RPMI-1640) supplemented with serum

-

This compound stock solution

-

Lysis buffer (e.g., 0.1 M perchloric acid)

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system[24][25]

Workflow:

-

Cell Culture: Plate PC12 cells in multi-well plates and grow to ~80% confluency.

-

Tyrosine Supplementation: Replace the growth medium with a serum-free, low-tyrosine medium for a 2-4 hour starvation period. Then, replace this with experimental medium containing varying concentrations of L-Tyrosine (e.g., 0, 25, 50, 100, 250 µM).

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for uptake and conversion.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer (e.g., 0.1 M perchloric acid) to each well to lyse the cells and precipitate proteins.

-

Sample Preparation: Scrape the wells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Analysis: Carefully collect the supernatant, which contains the catecholamines. Analyze the dopamine concentration in the supernatant using an HPLC-ECD system.[24]

-

Data Normalization: Quantify the total protein in the pellet (e.g., using a BCA assay) to normalize the dopamine levels per milligram of protein.

Caption: Workflow for measuring dopamine synthesis in cultured cells.

Conclusion

This compound is a valuable tool for researchers, providing a highly soluble source of L-Tyrosine for cellular studies. Its mechanism of action is that of L-Tyrosine itself, a versatile amino acid central to protein synthesis, catecholamine and hormone production, and cellular signaling. Understanding its transport, metabolic conversion by rate-limiting enzymes like tyrosine hydroxylase, and its role in phosphorylation cascades is crucial for research in neuroscience, endocrinology, and oncology. The protocols and data presented here provide a technical foundation for professionals in drug development and cellular biology to further investigate and harness the pathways governed by this critical amino acid.

References

- 1. medikonda.com [medikonda.com]

- 2. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 3. 6 Foods High in Tyrosine and Why You Need It [webmd.com]

- 5. caissonlabs.com [caissonlabs.com]

- 6. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Carrier mediated uptake of L-tyrosine and its competitive inhibition by model tyrosine linked compounds in a rabbit corneal cell line (SIRC)--strategy for the design of transporter/receptor targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Functional characterization of tyrosine transport in fibroblast cells from healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. Dynamics of tyrosine hydroxylase mediated regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 16. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. Tyrosine - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Application of Research-Grade L-Tyrosine Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade L-Tyrosine disodium salt, a highly soluble derivative of the amino acid L-Tyrosine. Given its enhanced solubility and bioavailability compared to its parent compound, this compound is a critical component in various research and biopharmaceutical applications, from cell culture media supplementation to neuroscience studies. This document outlines commercial sources, key quality parameters, experimental protocols, and relevant biological pathways to facilitate its effective use in a laboratory setting.

Commercial Availability and Specifications

A multitude of reputable suppliers offer research-grade this compound, often as a dihydrate. The quality and purity of the compound are paramount for reproducible experimental outcomes. Below is a comparative summary of product specifications from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Solubility | Appearance |

| Sigma-Aldrich | This compound hydrate | 69847-45-6 | C₉H₉NNa₂O₃ · xH₂O | 225.15 (anhydrous) | ≥98% (HPLC) | 100 mg/mL in water | White to beige powder |

| Thermo Fisher Scientific | This compound dihydrate | 122666-87-9 | C₉H₁₃NNa₂O₅ | 261.19 | ≥99% | Soluble in water | White to cream powder |

| LKT Laboratories | This compound | 69847-45-6 | C₉H₉NNa₂O₃ | 225.15 | ≥98% | 100 mg/mL in water | White to off-white powder |

| Cayman Chemical | L-Tyrosine (sodium salt hydrate) | - | C₉H₁₁NO₃ • XNa [2H₂O] | 181.2 (as free acid) | ≥98% | ~10 mg/mL in PBS (pH 7.2) | Solid |

| AG Scientific | L-Tyrosine, Disodium Salt Dihydrate | 122666-87-9 | C₉H₉NO₃Na₂ • 2H₂O | 261.19 | - | Soluble in water | - |

| MP Biomedicals | L-Tyrosine, disodium salt, hydrate | 122666-87-9 | C₉H₉NO₃Na₂·xH₂O | 225.2 (anhydrous) | - | - | - |

Biological Significance: The Catecholamine Biosynthesis Pathway

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones vital for various physiological processes, including mood regulation, stress response, and motor control. The enhanced solubility of this compound makes it an excellent supplement for studies investigating these pathways. The synthesis of dopamine, norepinephrine, and epinephrine begins with the hydroxylation of L-Tyrosine.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution for Cell Culture

Due to the significantly higher solubility of this compound compared to L-Tyrosine, it is the preferred choice for preparing concentrated stock solutions for cell culture media supplementation, particularly in fed-batch processes for monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.

Materials:

-

This compound (research-grade)

-

Cell culture-grade water (e.g., Milli-Q or WFI)

-

Sterile container

-

Sterile 0.22 µm filter

-

pH meter

Procedure:

-

In a sterile container, add approximately 80% of the final desired volume of cell culture-grade water.

-

While stirring, slowly add the this compound powder to the water to achieve the desired final concentration (e.g., 100 g/L).

-

Continue stirring until the powder is completely dissolved. The pH of the resulting solution will be alkaline.

-

Adjust the volume to the final desired volume with cell culture-grade water.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.

-

Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: In Vivo Assessment of L-Tyrosine Supplementation on Striatal Dopamine Levels in a Rodent Model

This protocol provides a framework for quantifying changes in dopamine and its metabolites in the rat striatum following the administration of this compound, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Male Wistar rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for brain dissection

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

Procedure:

-

Animal Preparation and Dosing: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Prepare a sterile solution of this compound in saline at the desired concentration. Administer the solution to the experimental group via intraperitoneal (i.p.) injection. Administer a corresponding volume of sterile saline to the control group.

-

Tissue Collection: At a predetermined time point post-injection (e.g., 60 minutes), anesthetize the rat and decapitate.

-

Rapidly dissect the brain on an ice-cold surface and isolate the striata.

-

Immediately weigh the tissue and place it in a pre-weighed tube containing ice-cold homogenization buffer.

-

Sample Preparation: Homogenize the tissue using a sonicator or mechanical homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the neurotransmitters and their metabolites.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC-ECD Analysis: Inject a defined volume of the filtered supernatant into the HPLC-ECD system.

-

Separate dopamine and its metabolites (e.g., DOPAC and HVA) using a C18 column and an appropriate mobile phase.[1]

-

Detect and quantify the analytes using the electrochemical detector set at an optimal oxidation potential for dopamine.

-

Data Analysis: Construct a standard curve using known concentrations of dopamine, DOPAC, and HVA. Calculate the concentration of each analyte in the tissue samples by comparing their peak areas to the standard curve. Normalize the results to the weight of the tissue.

Protocol 3: Assessment of Cell Viability and Proliferation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol can be adapted to evaluate the effect of this compound supplementation on the health of cell cultures.

Materials:

-

Cells in culture (e.g., CHO, HEK293)

-

Complete cell culture medium

-

This compound stock solution (prepared as in Protocol 1)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 0.01 M HCl in isopropanol or a commercial solubilizing agent)

-

Multi-well plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density in complete culture medium. Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a control group with no added this compound.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Approximately 4 hours before the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3]

-

Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well.[2][3]

-

Pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of the experimental wells. The absorbance values are directly proportional to the number of viable cells.

Experimental Workflow: Optimizing L-Tyrosine Supplementation in Fed-Batch CHO Cell Culture

The following diagram illustrates a typical workflow for optimizing the concentration of this compound in a fed-batch culture of CHO cells to maximize monoclonal antibody production.

This comprehensive guide provides researchers with the necessary information to source and effectively utilize research-grade this compound in their experimental work. By understanding its properties, biological roles, and appropriate handling in various protocols, scientists can enhance the reliability and impact of their research in cell biology, neuroscience, and biopharmaceutical development.

References

- 1. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

A Comprehensive Technical Guide to the Safe Handling of L-Tyrosine Disodium Salt in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for L-Tyrosine disodium salt, a compound frequently utilized in cell culture media and various research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

This compound is the sodium salt of the non-essential amino acid L-Tyrosine. Its enhanced solubility in water compared to L-Tyrosine makes it a valuable component in liquid formulations, including cell culture media.[1][2]

| Property | Data | References |

| Synonyms | This compound hydrate, Disodium L-tyrosinate | [3][4] |

| CAS Number | 69847-45-6 (hydrate), 122666-87-9 (dihydrate) | [3] |

| Molecular Formula | C₉H₉NNa₂O₃ | [5] |

| Molecular Weight | 225.15 g/mol | [5] |

| Appearance | White to off-white or beige crystalline powder | [1][6] |

| Solubility | Readily soluble in water; poorly soluble in ethanol and other organic solvents | [1] |

| Melting Point | > 300 °C / 572 °F | [5] |

| Stability | Stable under standard ambient conditions. It is hygroscopic and may decompose under high temperatures or in strongly acidic or basic environments. | [1][5] |

| Optical Activity | As a derivative of L-tyrosine, it retains the L-configuration and is optically active. | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to skin and eye irritation.[3][4][7]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A/1) | GHS05, GHS07 | Danger/Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |

| Hazardous to the aquatic environment — acute hazard (Category 2) | None | None | H401: Toxic to aquatic life. |

Note: Classifications may vary slightly between suppliers.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Wear approved safety goggles or a face shield.[3][5][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5]

Engineering Controls

-

Use a local exhaust ventilation system to control dust generation.

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Handling Procedures

-

Wash hands thoroughly after handling.[3]

Storage Conditions

Experimental Workflow for Safe Use

The following diagram illustrates a typical workflow for safely incorporating this compound into an experimental protocol, such as preparing a cell culture medium.

First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER/doctor. | [3][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [3][5][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][5]

-

Specific Hazards: The substance is combustible. Hazardous combustion products can include carbon oxides and nitrogen oxides.[3][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid contact with the substance. Evacuate personnel to safe areas.[3][4][8]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleanup: Sweep up the spill and shovel it into a suitable, closed container for disposal. Clean the affected area.[3][5]

Toxicological and Ecological Information

-

Acute Toxicity: No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[5]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

-

Ecotoxicity: It is considered toxic to aquatic life. An EC50 for Daphnia magna (water flea) was found to be > 100 mg/L. Bioaccumulation is not expected.

Biological Role and Signaling

L-Tyrosine is a precursor for the synthesis of several key biological molecules. While this compound is primarily used for its solubility in culture media, the provided L-Tyrosine is integral to cellular processes.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.[3] Do not allow the product to be released into the environment.[5]